molecular formula C23H17F4N3O B280285 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B280285
M. Wt: 427.4 g/mol
InChI Key: GLAVPEXUJBGTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antimicrobial effects against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its versatility. It has been shown to have a variety of potential applications in different scientific fields, including medicine, biology, and chemistry. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that this compound may have toxic effects on certain cells and tissues, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is to further explore its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies could be conducted to investigate its potential use in other scientific fields, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of 2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 2-fluoroaniline, 2-trifluoromethylbenzaldehyde, and cyclohexanone in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.

Scientific Research Applications

2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential use in various scientific applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also suggested that this compound may have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C23H17F4N3O

Molecular Weight

427.4 g/mol

IUPAC Name

2-amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H17F4N3O/c24-16-8-3-4-9-17(16)30-18-10-5-11-19(31)21(18)20(14(12-28)22(30)29)13-6-1-2-7-15(13)23(25,26)27/h1-4,6-9,20H,5,10-11,29H2

InChI Key

GLAVPEXUJBGTGO-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)C1

Origin of Product

United States

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